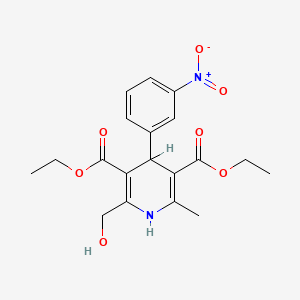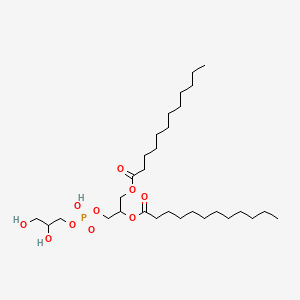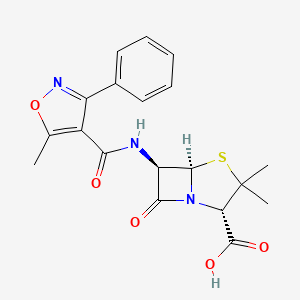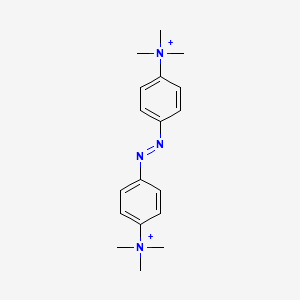
p-Azophenyltrimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-azophenyltrimethylammonium is an azobenzene derivative carrying two para-trimethylammonium substituents. It derives from an azobenzene.
Aplicaciones Científicas De Investigación
1. Immunological Studies
p-Azophenyltrimethylammonium has been studied for its immunological properties, particularly in the context of antibody-antigen interactions. Koshland, Englberger, and Gaddone (1965) investigated the resistance of anti-p-azophenyltrimethylammonium antibody to iodination, revealing its structural resilience and distinctness from antibodies like anti-p-azophenylarsonate (Koshland, Englberger, & Gaddone, 1965). Freedman and Painter (1971) further explored this area, focusing on the purification and characterization of anti-p-azophenyltrimethylammonium antibodies, which have unique isoelectric properties and binding affinities (Freedman & Painter, 1971).
2. Biochemical Probing
The compound's biochemical applications have been investigated, particularly in the context of photoactivatable probes. Dormán and Prestwich (1994) discussed the use of azophenol derivatives, including p-Azophenyltrimethylammonium, as probes in protein, nucleic acid, and lipid biochemistry, highlighting their chemical stability and specificity (Dormán & Prestwich, 1994).
3. Antibody Binding and Cation Effects
Grossberg, Chen, Rendina, and Pressman (1962) investigated the effects of inorganic cations on the binding of homologous hapten by antibody to p-Azophenyltrimethylammonium, highlighting the role of cation competition with the hapten for antibody binding sites (Grossberg, Chen, Rendina, & Pressman, 1962).
4. Antibody Preparation and Stability
Isakson, Honegger, and Kinsky (1979) described the preparation of stable erythrocyte target cells for detecting the antibody response to azophenyltrimethylammonium, showcasing its utility in immunological assays (Isakson, Honegger, & Kinsky, 1979).
5. Affinity Labeling of Antibodies
Fenton and Singer (1965) explored the affinity labeling of antibodies to the p-azophenyltrimethylammonium hapten, providing insights into antibody active sites and their structural relationships (Fenton & Singer, 1965).
Propiedades
Número CAS |
21704-61-0 |
|---|---|
Nombre del producto |
p-Azophenyltrimethylammonium |
Fórmula molecular |
C18H26N4+2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]diazenyl]phenyl]azanium |
InChI |
InChI=1S/C18H26N4/c1-21(2,3)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3/q+2 |
Clave InChI |
KSOCVFUBQIXVDC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
Sinónimos |
4-azobenzenetrimethylammonium 4-azobenzenetrimethylammonium bromide azoTAB p-azobenzenetrimethylammonium p-azophenyltrimethylammonium para-azbenzenetrimethylammonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



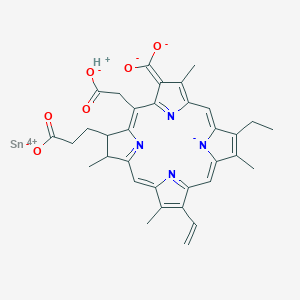
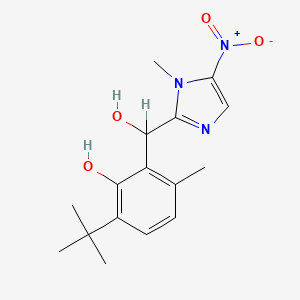
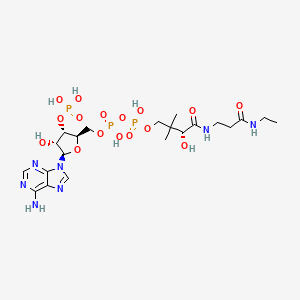
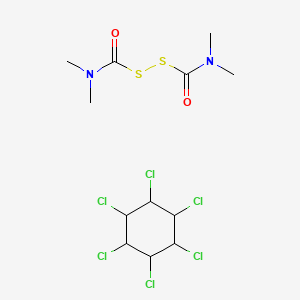
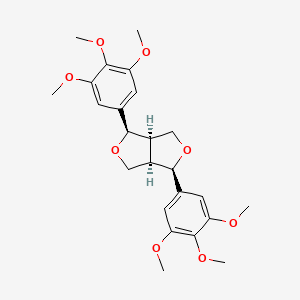
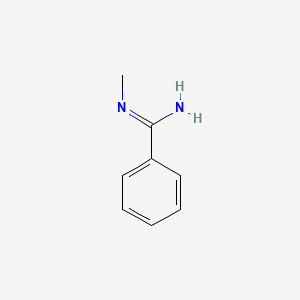
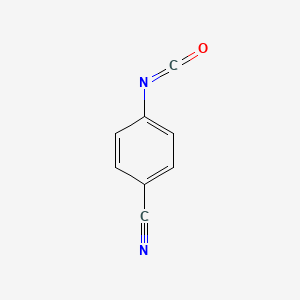
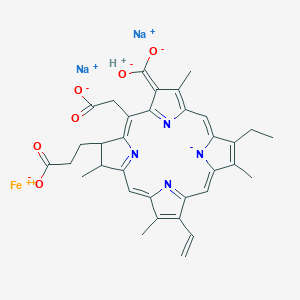
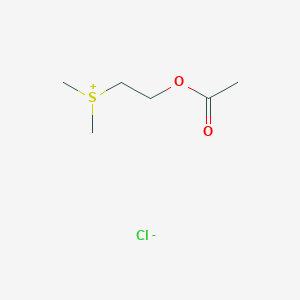
![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)
